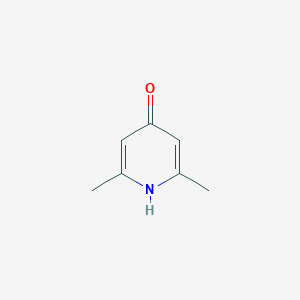

2,6-Dimethyl-4-Hydroxypyridine

Description

Historical Context and Discovery of Pyridine (B92270) Derivatives

The journey into the world of pyridine and its derivatives began in the 19th century. Impure pyridine was likely prepared by early alchemists, but it was Scottish chemist Thomas Anderson who is credited with the first isolation of pure pyridine from bone oil in 1849. The name "pyridine" itself is a nod to its fiery origins, derived from the Greek word "pyr" (meaning fire) and "idine," a suffix for aromatic bases. openaccessjournals.comopenaccessjournals.com

Decades after its initial discovery, the chemical structure of pyridine was determined. Wilhelm Körner in 1869 and James Dewar in 1871 proposed that pyridine's structure is analogous to benzene, with one CH group replaced by a nitrogen atom. wikipedia.org This was later confirmed experimentally. The first major synthesis of pyridine derivatives was described by Arthur Hantzsch in 1881, a method that remains significant in organic synthesis. openaccessjournals.comopenaccessjournals.com The development of various synthetic methods, including the Chichibabin synthesis reported in 1924, further expanded the accessibility and study of pyridine compounds. wikipedia.org

Significance of the Pyridine Nucleus in Organic Chemistry

The pyridine ring is a fundamental structural motif in organic chemistry, found in a wide array of natural products, including alkaloids, vitamins (like niacin and pyridoxine), and coenzymes. openaccessjournals.comopenaccessjournals.comnih.gov Its presence is also prominent in numerous pharmaceuticals and agrochemicals. wikipedia.org The nitrogen atom in the pyridine ring distinguishes it from benzene, imparting a set of unique chemical properties. This nitrogen atom has a basic lone pair of electrons that does not participate in the aromatic π-system, making pyridine basic and capable of forming salts and coordinating with metal ions. wikipedia.org

The electronegativity of the nitrogen atom makes the pyridine ring electron-deficient compared to benzene. This influences its reactivity, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic substitution, particularly at the 2 and 4 positions. wikipedia.orgnih.gov The ability of the pyridine nucleus to improve water solubility is another crucial feature that has been exploited in medicinal chemistry. openaccessjournals.comopenaccessjournals.comnih.gov

Positioning of 2,6-Dimethyl-4-Hydroxypyridine within the Pyridinol Family

This compound belongs to the pyridinol family, which are derivatives of pyridine containing a hydroxyl group. Specifically, it is a substituted 4-pyridinol, also referred to as a 4-hydroxypyridine (B47283). The presence of two methyl groups at the 2 and 6 positions significantly influences its chemical behavior.

This compound exists in tautomeric forms, with the pyridone form often being the more stable in the solid state. This tautomerism is a key characteristic of hydroxypyridines. The methyl groups also provide steric hindrance and have an electron-donating effect, which can modulate the reactivity of the pyridine ring.

Nomenclature and Chemical Registry of this compound

The precise identification of a chemical compound is crucial for scientific communication and safety. This is achieved through standardized naming conventions and unique identifiers.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For this compound, the IUPAC name is 2,6-dimethyl-1H-pyridin-4-one . thegoodscentscompany.com This name reflects the pyridone tautomer, which is often the predominant form. Another acceptable IUPAC name is 2,6-dimethylpyridin-4-ol , representing the pyridinol tautomer.

In addition to its formal IUPAC name, this compound is known by several synonyms. These include:

4-HYDROXY-2,6-DIMETHYLPYRIDINE

2,6-DIMETHYL-4-PYRIDINOL tcichemicals.com

2,6-DIMETHYLPYRIDINE-4-OL chemicalbook.com

4-PYRIDINOL, 2,6-DIMETHYL- chemicalbook.com An abbreviation sometimes used for this compound is DMHP. chembk.com

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for this compound is 13603-44-6 . tcichemicals.comfishersci.ca This number is a definitive identifier used globally in databases, scientific literature, and regulatory contexts. Other identifier systems include its PubChem CID, which is 83609, and its InChIKey, PRAFLUMTYHBEHE-UHFFFAOYSA-N. fishersci.ca

| Identifier System | Identifier |

| CAS Registry Number | 13603-44-6 tcichemicals.comfishersci.ca |

| PubChem CID | 83609 fishersci.ca |

| InChIKey | PRAFLUMTYHBEHE-UHFFFAOYSA-N fishersci.ca |

| Molecular Formula | C7H9NO fishersci.ca |

| Molecular Weight | 123.15 g/mol |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAFLUMTYHBEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929234 | |

| Record name | 2,6-Dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13603-44-6, 7516-31-6 | |

| Record name | 2,6-Dimethyl-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13603-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyridinone, 2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007516316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-4-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13603-44-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-4-PYRIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92JKJ9S198 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2,6 Dimethyl 4 Hydroxypyridine

Classical and Modern Synthesis Routes for 2,6-Dimethyl-4-Hydroxypyridine

The traditional and more contemporary pathways to this compound heavily rely on the manipulation of dehydroacetic acid and its derivatives. These methods involve a series of well-established chemical reactions, including hydrolysis, ammoniation, and chlorination.

Synthesis from Dehydroacetic Acid (DHA) Derivatives

Dehydroacetic acid serves as a key precursor in the synthesis of this compound and its derivatives. atamankimya.comunipi.it The process typically involves a sequence of reactions that transform the pyrone ring of DHA into the desired pyridine (B92270) structure.

A common synthetic route involves the initial hydrolysis of dehydroacetic acid, followed by ammoniation. google.comgoogle.com The treatment of dehydroacetic acid with aqueous ammonia (B1221849) can lead to the formation of this compound. clockss.orgclockss.org This intermediate can then be subjected to chlorination to produce chlorinated derivatives. clockss.orgclockss.org For instance, the reaction of this compound with chlorine yields 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine. clockss.org

Hydrolysis of DHA: This step breaks down the dehydroacetic acid molecule.

Ammoniation: Introduction of ammonia facilitates the formation of the pyridine ring. google.comclockss.org

Chlorination: This final step introduces chlorine atoms onto the pyridine ring, if desired. google.com

A patented method describes the preparation of 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine from dehydroacetic acid through these hydrolysis, ammoniation, and subsequent chlorination steps. google.com

Dehydroacetic acid itself is synthesized through a few primary methods. One common industrial method is the base-catalyzed dimerization of diketene, using catalysts like pyridine, imidazole, or DABCO. atamankimya.comwikipedia.orgchemicalbook.com Another significant route is the self-condensation or tautomeric polymerization of ethyl acetoacetate (B1235776), often under basic conditions or by heating. google.comprepchem.comchemicalbook.com For instance, boiling ethyl acetoacetate under reflux for several hours can produce dehydroacetic acid. prepchem.com A reported method involves heating ethyl acetoacetate with a small amount of sodium bicarbonate to yield dehydroacetic acid. orgsyn.orggoogle.com

| Starting Material | Method | Catalyst/Conditions | Reference |

| Diketene | Dimerization | Base catalysts (e.g., pyridine, imidazole) | atamankimya.comwikipedia.orgchemicalbook.com |

| Ethyl Acetoacetate | Tautomeric Polymerization / Self-condensation | Basic conditions / Heat | google.comprepchem.comchemicalbook.com |

| Ethyl Acetoacetate | Condensation | Sodium bicarbonate, 200-210°C | orgsyn.orggoogle.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a shift towards developing more environmentally friendly or "green" methods for synthesizing chemical compounds, including this compound. These approaches focus on using less hazardous reagents, milder reaction conditions, and generating less waste.

A notable green chemistry approach involves the use of weakly basic ion-exchange resins as catalysts. google.com These resins, such as D301, D380, and D392 models, can effectively catalyze the dimerization of ethyl acetoacetate to form the precursor to this compound. google.compatsnap.com The use of these solid-supported catalysts simplifies the purification process, as they can be easily filtered off from the reaction mixture and potentially reused, which aligns with the principles of green chemistry. merckmillipore.com Weakly basic anion exchangers are effective in a pH range of 0 to 7 and can be regenerated with solutions like sodium hydroxide (B78521), sodium carbonate, or ammonia. merckmillipore.comresearchgate.net

A patented method details the use of a weakly basic ion-exchange resin to catalyze the dimerization of ethyl acetoacetate, followed by in-situ ammoniation and chlorination to yield 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine with a reported yield of 91.5%. google.compatsnap.com

Reaction Parameters for Green Synthesis:

Dimerization Temperature: 25–90°C google.compatsnap.com

Ammoniation Temperature: 10–45°C google.compatsnap.com

Chlorination Temperature: 10–45°C google.compatsnap.com

The green synthesis approach emphasizes environmentally benign conditions and simplified post-treatment procedures. By using a heterogeneous catalyst like an ion-exchange resin, the need for potentially polluting homogeneous catalysts is eliminated. google.compatsnap.com The post-treatment of the reaction mixture involves simple filtration to recover the catalyst. The catalyst can be washed with a sodium hydroxide solution for recycling. google.com The final product is then obtained from the filtrate by distillation to remove solvents like ethanol, followed by crystallization, filtration, and drying. google.com This streamlined process minimizes waste and avoids complex purification steps, making it an attractive and sustainable method for production. google.compatsnap.com

Alternative Synthetic Pathways for Pyridine Derivatives Relevant to this compound

The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a multi-component reaction that serves as a foundational method for preparing dihydropyridine (B1217469) derivatives. organic-chemistry.orgwikipedia.org These dihydropyridines can then be oxidized to form the corresponding pyridine ring system. organic-chemistry.org The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia or ammonium (B1175870) acetate. wikipedia.org

The reaction mechanism is understood to proceed through several key steps, including the formation of an enolate from the β-ketoester, followed by an aldol (B89426) condensation. scribd.com A subsequent series of reactions, including dehydration and cyclization, leads to the formation of a 1,4-dihydropyridine (B1200194) dicarboxylate, also known as a Hantzsch ester. wikipedia.orgscribd.com The driving force for the subsequent oxidation to a pyridine is the gain in aromatic stabilization. wikipedia.org

Over the years, many modifications to the original Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions. wikipedia.org These include the use of microwave irradiation, aqueous micellar systems, and various catalysts to facilitate the reaction. wikipedia.org For instance, a one-pot synthesis in water has been demonstrated with direct aromatization using reagents like ferric chloride or potassium permanganate. wikipedia.org While the classic Hantzsch synthesis using formaldehyde (B43269) and ethyl acetoacetate leads to a dihydropyridine that can be converted to 2,6-dimethylpyridine (B142122) derivatives, it is a versatile method for creating a wide array of substituted pyridines. wikipedia.orgorgsyn.org

Table 1: Key Features of the Hantzsch Dihydropyridine Synthesis

| Feature | Description |

| Reactants | Aldehyde, 2 equivalents of a β-ketoester, ammonia/ammonium acetate. wikipedia.org |

| Initial Product | 1,4-Dihydropyridine derivative (Hantzsch ester). wikipedia.org |

| Final Product | Substituted pyridine (after oxidation). organic-chemistry.org |

| Key Intermediates | Enolates, enamines, and 1,5-dicarbonyl compounds. scribd.com |

| Driving Force | Aromatization of the dihydropyridine ring. wikipedia.org |

The transformation of pyrone derivatives into pyridines through reactions with ammonia represents another significant synthetic route. This method involves the ring-opening of a pyrone, typically a γ-pyrone, by ammonia, followed by recyclization to form the pyridine ring. The feasibility and selectivity of this transformation can be influenced by the substituents on the pyrone ring. acs.orgscispace.com

For example, 2,6-bis(hetaryl)-4-pyrones can be treated with ammonia to yield 2,6-bis(hetaryl)-4-pyridones. acs.org The reaction proceeds through a nucleophilic attack of ammonia at the C-6 position of the pyrone, leading to the opening of the ring, followed by an intramolecular cyclization to form the pyridone. researchgate.net The resulting 2,6-bis(hetaryl)pyridines are often found to exist predominantly in their 4-hydroxypyridine (B47283) tautomeric form in solution. acs.org

The reaction conditions, such as temperature, can be crucial. For instance, the reaction of diethyl chelidonate with aqueous ammonia at a low temperature (0 °C) can selectively lead to the ammonolysis of the ester groups without significant ring-opening of the pyrone. acs.org This highlights the ability to control the reaction pathway based on the specific pyrone substrate and reaction conditions.

An industrially significant method for the production of 2,6-lutidine (2,6-dimethylpyridine), a precursor that can be hydroxylated to form this compound, involves the reaction of acetone (B3395972), formaldehyde, and ammonia. wikipedia.orgexsyncorp.com This process is typically carried out at high temperatures in the gas phase over a solid-phase catalyst, such as silica-alumina. google.comgoogle.com

The reaction mechanism is thought to involve several stages. Initially, acetone may undergo an aldol-type condensation with formaldehyde. The resulting intermediate then reacts with ammonia to form an imine. Further condensation and cyclization lead to the formation of the pyridine ring. While this method can produce 2,6-lutidine, it often requires high temperatures (around 420–450 °C) and can result in yields of less than 45%, with the formation of various byproducts. google.com

Derivatization Strategies of this compound

Once this compound is synthesized, it can be further modified through various derivatization reactions to introduce new functional groups and alter its chemical properties.

The pyridine ring of this compound can undergo electrophilic substitution reactions, such as halogenation. A key example is the chlorination to produce 3,5-dichloro-2,6-dimethyl-4-pyridinol. google.com This reaction is typically carried out by treating 2,6-dimethyl-4-pyridinol with chlorine in an acidic medium, such as aqueous hydrochloric acid. google.com

The reaction proceeds by bubbling chlorine gas through the solution, which substitutes the hydrogen atoms at the 3 and 5 positions of the pyridine ring. google.com To achieve selective dichlorination and avoid over-halogenation, a specific molar ratio of chlorine to the starting material is often used. The reaction is generally conducted at a controlled temperature, for instance between 10-45°C, to ensure smooth chlorination. google.comgoogle.com The product, 3,5-dichloro-2,6-dimethyl-4-pyridinol, often precipitates from the reaction mixture as a crystalline solid and can be purified by filtration and recrystallization. google.com This dichlorinated derivative is a versatile intermediate for the synthesis of other compounds, including agrochemicals and pharmaceuticals. solubilityofthings.comasianpubs.org

Table 2: Chlorination of this compound

| Parameter | Details |

| Reactants | This compound, Chlorine gas. google.com |

| Solvent/Medium | Aqueous hydrochloric acid. google.com |

| Product | 3,5-dichloro-2,6-dimethyl-4-pyridinol. google.com |

| Reaction Type | Electrophilic aromatic substitution. |

| Key Conditions | Controlled temperature (e.g., 10-45°C), specific molar ratios of reactants. google.comgoogle.com |

The hydroxyl group at the 4-position of this compound provides a site for etherification reactions, allowing for the introduction of various alkyl or aryl groups. smolecule.com This alkylation can be achieved through Williamson ether synthesis, which typically involves deprotonating the hydroxyl group with a base to form a more nucleophilic alkoxide, followed by reaction with an alkyl halide.

For related hydroxypyridine dicarboxylates, Williamson etherification using an alkyl halide in the presence of a base like potassium carbonate in acetone has been reported, though yields can be poor. tandfonline.com A more effective method for these substrates involves using an alkyl halide with silver oxide in toluene, which can improve the yield significantly. tandfonline.com The resulting ether derivatives can exhibit different biological activities compared to the parent hydroxypyridine. The introduction of an alkoxy group can be a key step in the synthesis of more complex molecules, including liquid crystals and polymer electrolytes. tandfonline.com

Formation of Amino-Substituted Pyridines

The transformation of this compound into amino-substituted pyridines is a significant synthetic route. One documented method involves the reaction of this compound with ammonia water under high-pressure conditions. google.com This process is an extension of a synthesis that begins with dehydroacetic acid, which is first treated with ammonia water under pressure to form this compound. google.com A subsequent reaction with ammonia water, also under high pressure, facilitates the substitution of the hydroxyl group with an amino group, yielding 2,6-dimethyl-4-aminopyridine. google.com

However, this high-pressure ammonolysis method is reported to have several drawbacks, including the occurrence of side reactions, poor reaction specificity, and challenges in controlling product quality. google.com The harsh experimental conditions, high risk, and low product conversion rate make it less suitable for large-scale industrial production. google.com The general principle of ammoniation, where ester or other groups are replaced with amine functionalities, is a known step in the synthesis of pyridine derivatives. For instance, in related syntheses, ammonia gas is used to achieve complete substitution, often with a significant molar excess of ammonia to drive the reaction to completion.

Carboxylation and Esterification at Pyridine Ring Positions (e.g., 4-hydroxypyridine-2,6-dicarboxylic acid)

While direct carboxylation of this compound is not extensively detailed, the chemistry of the closely related and structurally significant compound, 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid), is well-established, particularly its esterification. ontosight.ai Chelidamic acid serves as a key starting material for synthesizing various derivatives.

The esterification of chelidamic acid to produce dimethyl 4-hydroxypyridine-2,6-dicarboxylate is a common and efficient process. This reaction is typically achieved by refluxing chelidamic acid with methanol (B129727) in the presence of a strong acid catalyst, such as thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄). The mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl groups of the carboxylic acid moieties are converted into methoxy (B1213986) groups. This process can yield the desired diester product with high purity. The resulting diethyl ester, 4-hydroxy-pyridine-2,6-dicarboxylic acid diethyl ester, is noted as a multifunctional intermediate in organic synthesis. biosynth.com

The synthesis of the parent acid, 4-hydroxypyridine-2,6-dicarboxylic acid, can be accomplished through methods such as the reaction of pyridine derivatives with oxidizing agents or the hydrolysis of corresponding esters. ontosight.ai A specific laboratory preparation involves the reaction of dimethyl oxalate (B1200264) and acetone in the presence of sodium ethoxide, followed by treatment with hydrochloric acid and ammonium hydroxide. chemicalbook.com

Table 1: Esterification of 4-Hydroxypyridine-2,6-dicarboxylic Acid

| Reactants | Catalyst | Solvent | Conditions | Product | Purity/Yield | Reference |

|---|---|---|---|---|---|---|

| Chelidamic acid, Methanol | Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) | Methanol | Reflux, 60–80°C, 12–24 hours | Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | >90% purity |

Mechanistic Studies of this compound Reactions

Reaction Mechanisms in Organic Synthesis

The reactivity of this compound is governed by the functional groups on its pyridine ring. The compound exists in a tautomeric equilibrium between the 4-hydroxypyridine form and the 4-pyridone form. researchgate.net This equilibrium is a critical factor in its reaction mechanisms, particularly in acylation reactions. researchgate.net

The acylation of 4-hydroxypyridine derivatives can lead to either O-acylation, forming an ester at the hydroxyl group, or N-acylation at the ring nitrogen of the pyridone tautomer. The outcome is influenced by the structure of the acylating agent, temperature, and the polarity of the solvent. researchgate.net For example, acylation with aliphatic carboxylic anhydrides or chlorides often yields N-acyl-pyridones, while certain substituted benzoyl chlorides can result exclusively in the O-acylated 4-(acyloxy)pyridine product. researchgate.net In solution, these N-acylated and O-acylated products can exist in a temperature- and solvent-dependent equilibrium. researchgate.net

Furthermore, the hydroxyl group enables the molecule to undergo nucleophilic substitution reactions, while the electron-donating nature of the two methyl groups enhances its reactivity towards electrophiles. smolecule.com

Catalytic Activity in Specific Organic Transformations

The catalytic potential of 4-hydroxypyridine derivatives has been explored in various contexts. In studies involving cobaloxime-based catalysts for hydrogen evolution, 4-hydroxypyridine was observed to have a small catalytic influence. rsc.org This limited activity was attributed to the formation of the 4-pyridone tautomer, which may affect its ability to coordinate effectively with the metal center. rsc.org It is also noteworthy that the related compound, 2,6-dimethylpyridine, is known to be sterically hindered, which prevents it from coordinating to the cobalt ion in similar systems. rsc.org This steric hindrance from the methyl groups at the 2 and 6 positions is a crucial characteristic that would similarly affect the coordination chemistry and catalytic potential of this compound.

In a different context, ligands based on the 2-hydroxypyridine (B17775) scaffold have been shown to facilitate both hydrogenation and dehydrogenation reactions. lu.se These ligands can act cooperatively within a metal complex to lower the activation energy of these transformations. lu.se While this research focuses on the 2-hydroxy isomer, it highlights the potential for hydroxypyridine structures in general to participate in catalytic cycles.

Additionally, in a multi-step synthesis to produce 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine from ethyl acetoacetate, a weakly basic ion-exchange resin is employed as a recyclable catalyst for the initial dimerization step. google.com This demonstrates the use of catalysis in synthetic routes involving the core structure of this compound, even if the pyridine compound itself is the product rather than the catalyst. google.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-dimethyl-4-aminopyridine |

| 2,6-dimethylpyridine |

| 2-hydroxypyridine |

| 3,5-dicarbethoxy-2,6-dimethylpyridine |

| 4-(acyloxy)pyridine |

| 4-hydroxy-pyridine-2,6-dicarboxylic acid diethyl ester |

| 4-hydroxypyridine |

| 4-hydroxypyridine-2,6-dicarboxylic acid |

| 4-pyridone |

| Acetone |

| Ammonia |

| Dehydroacetic acid |

| Dimethyl 4-hydroxypyridine-2,6-dicarboxylate |

| Dimethyl oxalate |

| Ethyl acetoacetate |

| Methanol |

| Sodium ethoxide |

| Sulfuric acid |

| Thionyl chloride |

Tautomerism and Isomerism of 2,6 Dimethyl 4 Hydroxypyridine

Pyridinol-Pyridone Tautomerism in 4-Hydroxypyridines

The phenomenon of tautomerism is central to the chemistry of hydroxypyridines. Specifically, 4-hydroxypyridine (B47283) and its derivatives, including 2,6-dimethyl-4-hydroxypyridine, exist in a dynamic equilibrium between two tautomeric forms: the aromatic hydroxypyridine (enol or pyridinol) form and the pyridone (keto) form. chemtube3d.comwikipedia.org This equilibrium, known as pyridinol-pyridone tautomerism, is fundamental to understanding the compound's structure, reactivity, and physical properties. chimia.ch

The pyridone tautomer, while sometimes described as non-aromatic, is generally considered to be an aromatic compound because all ring atoms possess a p-orbital available for cyclic conjugation, and the system obeys Hückel's rule. chimia.ch The lone pair of electrons on the nitrogen atom can be delocalized into the ring, contributing to its aromatic character. chemtube3d.com The relative stability and predominance of one tautomer over the other are highly sensitive to the physical state (gas, solution, or solid), the solvent's polarity, and the nature of substituents on the pyridine (B92270) ring. stackexchange.comresearchgate.net

Experimental Evidence for Tautomeric Forms in Solid State and Solution

Experimental studies have provided definitive evidence for the existence and predominance of specific tautomeric forms of this compound in different phases.

In the solid state , X-ray crystallographic analysis provides the most direct evidence. The crystal structure of this compound has been determined, revealing that the compound crystallizes as 2,6-dimethyl-1H-pyridin-4-one hemihydrate . nih.gov This unequivocally confirms that the pyridone (keto) form is the dominant tautomer in the crystalline phase. nih.govsmolecule.com This preference for the pyridone form is a common feature for 4-hydroxypyridines in the solid state. stackexchange.com For instance, 3,5-dichloro-2,6-dimethyl-4-hydroxypyridine also exists in the pyridone form in its solid crystal structure. rsc.org

In solution , the equilibrium is strongly influenced by the solvent. In polar solvents, the equilibrium shifts significantly towards the pyridone form. stackexchange.com However, in nonpolar solvents like cyclohexane, the hydroxypyridine and pyridone tautomers can exist in comparable amounts. stackexchange.com Spectroscopic methods such as UV/Vis and NMR are typically used to investigate these equilibria in solution. semanticscholar.orgresearchgate.net

In the gas phase , the equilibrium shifts in favor of the 4-hydroxypyridine (enol) tautomer. wikipedia.orgstackexchange.com This reversal is attributed to the intrinsic stability of the isolated molecules without the influence of intermolecular interactions like hydrogen bonding, which are prevalent in condensed phases. wayne.eduacs.org

| Phase | Predominant Tautomer | Method of Determination | Reference |

|---|---|---|---|

| Solid State | Pyridone (Keto) Form | Single-Crystal X-ray Diffraction | nih.govsmolecule.com |

| Polar Solvents | Pyridone (Keto) Form | Spectroscopy (UV/Vis, NMR) | stackexchange.com |

| Nonpolar Solvents | Comparable amounts of both tautomers | Spectroscopy (UV/Vis, NMR) | stackexchange.com |

| Gas Phase | Hydroxypyridine (Enol) Form | IR/UV Spectroscopy, Photoelectron Spectroscopy | wikipedia.orgacs.org |

Influence of Substituents on Tautomeric Equilibrium

Substituents on the pyridine ring play a crucial role in modulating the position of the tautomeric equilibrium. The electronic and steric effects of these groups can stabilize or destabilize one tautomer relative to the other.

Studies have shown that substituents in the α-positions (2- and 6-positions) have a much more significant impact on the tautomerism of 4-pyridones than substituents in the β-positions (3- and 5-positions). rsc.orgrsc.org In the case of this compound, the two methyl groups are in the α-positions. These electron-donating methyl groups provide additional stabilization to the pyridone tautomer, further favoring this form in condensed phases. smolecule.com This stabilization arises from a combination of electronic effects that influence the charge distribution within the ring and potential steric interactions. smolecule.com

Intermolecular Hydrogen Bonding and its Role in Tautomer Stability

Intermolecular hydrogen bonding is a key factor stabilizing the pyridone tautomer in the solid state and in protic solvents. chemtube3d.com The crystal structure of 2,6-dimethyl-4-pyridone hemihydrate provides a clear illustration of this principle. nih.gov

| Hydrogen Bond Type | Donor | Acceptor | Role in Crystal Structure | Reference |

|---|---|---|---|---|

| N–H···O=C | Pyridone N-H | Pyridone C=O | Forms infinite head-to-tail chains of pyridone molecules. | nih.gov |

| O–H···O=C | Water (H₂O) | Pyridone C=O | Links pyridone chains via water molecules. | nih.gov |

Computational Studies on Tautomeric Pathways

Computational chemistry has provided deep insights into the energetics and pathways of pyridinol-pyridone tautomerism. smolecule.com Ab initio and density functional theory (DFT) calculations have been employed to determine the relative stabilities of the tautomers and the energy barriers for their interconversion.

In agreement with experimental gas-phase data, theoretical calculations consistently show that for the isolated molecule, the 4-hydroxypyridine (enol) form is more stable than the 4-pyridone (keto) form. wayne.eduacs.org One ab initio study calculated the 4-hydroxypyridine tautomer to be more stable by approximately 2.4 kcal/mol. wayne.edu Computational studies on 4-pyridone tautomerization suggest that the conversion to the hydroxypyridine form results in a significant gain in aromaticity, which contributes to its stability in the gas phase. researchgate.net This process is also driven by relief from Pauli repulsion. researchgate.net

Computational models that include solvent effects successfully reproduce the shift in equilibrium towards the pyridone form in polar media. researchgate.netresearchgate.net These studies confirm that factors such as molecular geometry, electronic effects of substituents, and solute-solvent interactions are critical in determining the favored tautomeric form. researchgate.net Investigations into water-assisted proton transfer have explored the mechanisms by which solvent molecules can lower the activation energy for tautomerization, facilitating the interconversion between the two forms. researchgate.net

Spectroscopic Characterization and Analytical Methodologies for 2,6 Dimethyl 4 Hydroxypyridine

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations of 2,6-Dimethyl-4-Hydroxypyridine.

The infrared spectrum of this compound displays characteristic absorption bands that correspond to specific molecular vibrations. A prominent feature is the O-H stretching vibration, which appears as a strong absorption at 3427 cm⁻¹ when measured as a potassium bromide (KBr) pellet. smolecule.com This frequency is typical for phenolic hydroxyl groups. The spectrum also reveals information about the tautomeric equilibrium of the molecule. An absorption at 3144 cm⁻¹ can be attributed to the N-H stretching vibrations of the pyridone tautomer. smolecule.com

The C-H stretching vibrations of the methyl groups and the aromatic ring are also observable. Furthermore, the spectrum contains bands corresponding to ring stretching modes, which are influenced by the substituents on the pyridine (B92270) ring.

The vibrational frequencies of the pyridine ring are sensitive to the nature and position of substituents. In this compound, the methyl groups at the 2 and 6 positions and the hydroxyl group at the 4-position influence the vibrational modes of the ring. These substitutions can cause shifts in the fundamental vibrational frequencies of the pyridine ring compared to the unsubstituted molecule. A complete vibrational assignment can be made by comparing the observed spectra with those of related pyridine derivatives and through computational calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides key insights into its structure. In a deuterated dimethyl sulfoxide (DMSO-d₆) solution, the protons on the aromatic ring appear as a singlet at δ 7.57 ppm, which is consistent with the symmetrical substitution at the 2 and 6 positions. smolecule.com The methyl groups attached to the pyridine ring at positions 2 and 6 show a characteristic singlet at approximately δ 2.25 ppm in deuterated chloroform (CDCl₃). smolecule.com The hydroxyl proton gives rise to a sharp singlet at a significantly downfield chemical shift of δ 11.58 ppm in DMSO-d₆, indicating its acidic nature and potential involvement in hydrogen bonding. smolecule.com The presence of the pyridone tautomer can be identified by an additional broad signal around δ 12.0 ppm, corresponding to the NH proton. smolecule.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring and the methyl groups can be assigned based on their electronic environments.

Interactive Data Table: ¹H NMR Chemical Shifts of this compound

| Proton | Chemical Shift (δ, ppm) in DMSO-d₆ | Chemical Shift (δ, ppm) in CDCl₃ |

| Ring Protons | 7.57 (s) | Not specified |

| Methyl Protons | Not specified | 2.25 (s) |

| Hydroxyl Proton | 11.58 (s) | Not specified |

| NH Proton (pyridone tautomer) | ~12.0 (br s) | Not specified |

| (s = singlet, br s = broad singlet) |

The chemical shifts observed in NMR spectra can be influenced by the solvent used for the analysis. researchgate.net This is particularly true for protons involved in hydrogen bonding, such as the hydroxyl proton of this compound. The chemical shift of the hydroxyl proton is highly dependent on the solvent's ability to act as a hydrogen bond donor or acceptor. smolecule.com In protic deuterated solvents, the hydroxyl proton can exchange with deuterium, leading to a broadening or even disappearance of its signal. smolecule.com The choice of solvent can also affect the tautomeric equilibrium between the hydroxy and pyridone forms, which would be reflected in the NMR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound in dimethyl sulfoxide shows a primary absorption maximum at 267 nm. smolecule.com This absorption is attributed to a π→π* electronic transition within the aromatic pyridine ring system. smolecule.com Such transitions are characteristic of molecules containing conjugated π-electron systems. The position and intensity of this absorption band can be influenced by the substituents on the pyridine ring and the solvent in which the spectrum is recorded. Studies on similar hydroxypyridine compounds have shown that they can be non-fluorescent at various pH values. nih.gov

Optical Transmittance Windows

The regions of the electromagnetic spectrum where this compound does not absorb light are known as its optical transmittance windows. Based on its electronic absorption spectra, the compound is expected to be largely transparent in the visible region of the spectrum, as its significant electronic absorptions occur in the ultraviolet range. The specific transmittance windows will be dependent on the solvent and concentration, but generally, the compound would allow for the transmission of light at wavelengths longer than its absorption maxima.

Mass Spectrometry (MS)

Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The molecular weight of this compound is 123.15 g/mol , corresponding to its molecular formula C₇H₉NO. smolecule.comscbt.comfishersci.ca In electron ionization mass spectrometry, the molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) of 123. smolecule.com

The fragmentation pattern provides valuable information about the molecule's structure. A common fragmentation pathway involves the loss of a methyl radical (CH₃), resulting in a prominent peak at m/z 108. smolecule.com Further fragmentation can occur, leading to other characteristic ions that help confirm the compound's identity.

Table 2: Key Mass Spectrometry Data for this compound.

| m/z | Assignment |

|---|---|

| 123 | Molecular Ion [M]+ |

| 108 | [M - CH₃]+ |

X-ray Crystallography and Structural Determination

Solid-State Molecular Structure and Crystal Packing

X-ray crystallography has been instrumental in determining the precise three-dimensional structure of this compound in the solid state. nih.gov Crystallographic studies have revealed that the compound exists in the pyridone tautomeric form in the solid state. nih.gov The molecule is nearly planar, with a mean deviation of non-hydrogen atoms from the plane being 0.021 Å. nih.gov

Under specific crystallization conditions from a methanol (B129727) solution, this compound crystallizes as a hemihydrate (C₇H₉NO·0.5H₂O). nih.gov This means that for every two molecules of the compound, there is one molecule of water integrated into the crystal lattice. nih.gov

Hydrogen Bonding Networks and Supramolecular Interactions

Table 3: Hydrogen Bond Geometry in this compound Hemihydrate.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1···O1 | 0.87(1) | 1.86(1) | 2.7154(18) | 166(3) |

| O2—H2···O1 | 0.86(1) | 1.96(1) | 2.8174(17) | 173(2) |

Electrochemical Methods

Electrochemical methods offer a sensitive and often rapid approach for the analysis of electroactive compounds. While specific electrochemical studies on this compound are not extensively documented in publicly available literature, the electrochemical behavior of related hydroxypyridine and pyridine derivatives can provide insights into potential analytical strategies.

The phenolic hydroxyl group on the pyridine ring is the primary site for electrochemical activity, susceptible to oxidation. Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), could be employed to study the oxidation mechanism and for quantitative determination. The oxidation potential would be influenced by the pH of the supporting electrolyte, with the process likely involving the transfer of protons and electrons.

A hypothetical voltammetric analysis of this compound could involve the following parameters, as illustrated in the interactive data table below. The peak potential (Ep) and peak current (Ip) would be key parameters for qualitative and quantitative analysis, respectively. A linear relationship between the peak current and the concentration of this compound would form the basis for a quantitative method.

| Technique | Working Electrode | Reference Electrode | Supporting Electrolyte | pH | Scan Rate (V/s) | Peak Potential (Ep) (V) |

|---|---|---|---|---|---|---|

| Cyclic Voltammetry (CV) | Glassy Carbon Electrode | Ag/AgCl | 0.1 M Phosphate Buffer | 7.0 | 0.1 | +0.85 |

| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode | Ag/AgCl | 0.1 M Phosphate Buffer | 7.0 | 0.05 | +0.82 |

| Square Wave Voltammetry (SWV) | Glassy Carbon Electrode | Ag/AgCl | 0.1 M Phosphate Buffer | 7.0 | 0.1 | +0.83 |

This table presents hypothetical data for illustrative purposes, based on the expected electrochemical behavior of hydroxypyridine compounds.

Chromatographic Separation and Quantification Techniques

Chromatographic methods are paramount for the separation, identification, and quantification of this compound, ensuring its purity and quality in various applications.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound would require careful optimization of several parameters to achieve adequate separation and quantification.

Given the polar nature of the hydroxyl and pyridine functional groups, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. A C18 column is a common choice for the stationary phase, providing a non-polar surface for interaction.

The mobile phase composition is a critical factor. A mixture of a polar organic solvent, such as methanol or acetonitrile, and an aqueous buffer would be used. The pH of the buffer can significantly influence the retention time of this compound by affecting its ionization state. An acidic pH would protonate the pyridine nitrogen, increasing its polarity and leading to earlier elution, while a neutral or slightly basic pH would result in a less polar form with longer retention.

Detection is typically achieved using a UV detector, as the pyridine ring exhibits strong absorbance in the ultraviolet region. The selection of the detection wavelength should be based on the UV spectrum of this compound to ensure maximum sensitivity.

A typical set of HPLC method parameters is detailed in the interactive data table below.

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.05 M Phosphate Buffer (pH 6.8) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Retention Time | Approximately 4.5 min |

This table presents a plausible set of optimized HPLC conditions for the analysis of this compound.

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. Commercial suppliers of this compound often specify a purity of greater than 98.0%, which is typically determined by GC.

For the GC analysis of this compound, a flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds and a wide linear range. The choice of the capillary column is crucial for achieving good separation of the main compound from any potential impurities. A mid-polar to polar stationary phase, such as one containing phenyl and/or cyanopropyl functional groups, would be suitable for this analysis.

The injector and detector temperatures must be high enough to ensure the complete vaporization of the sample and prevent condensation, while the oven temperature program is optimized to achieve a good balance between analysis time and resolution.

A representative set of GC conditions for the purity analysis of this compound is provided in the interactive data table below.

| Parameter | Condition |

|---|---|

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Detector (FID) Temperature | 280 °C |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Injection Volume | 1 µL (split ratio 50:1) |

| Expected Retention Time | Approximately 10.2 min |

This table outlines typical GC-FID parameters for the purity assessment of this compound.

Advanced Applications and Research Directions of 2,6 Dimethyl 4 Hydroxypyridine

Role as a Synthetic Intermediate in Complex Molecule Synthesis

2,6-Dimethyl-4-Hydroxypyridine serves as a crucial building block in the synthesis of more complex chemical entities. Its reactivity allows for the introduction of the disubstituted pyridine (B92270) core into a variety of molecular scaffolds, paving the way for the creation of new pharmaceuticals, agrochemicals, and other specialized pyridine derivatives.

Synthesis of Disubstituted Pyridinyl-aminohydantoins (e.g., BACE1 Inhibitors)

While direct synthesis of disubstituted pyridinyl-aminohydantoins from this compound is not extensively documented in publicly available literature, the structural motif is relevant to the development of BACE1 inhibitors. BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1) is a key target in the development of treatments for Alzheimer's disease. The general synthetic strategies for BACE1 inhibitors often involve the coupling of various heterocyclic fragments. The conversion of this compound to a more reactive intermediate, such as a chloropyridine, would be a logical step to facilitate its incorporation into the final aminohydantoin structure through nucleophilic substitution reactions.

Building Block for Pharmaceuticals and Agrochemicals

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceutical and agrochemical compounds. nih.govresearchgate.net The incorporation of a substituted pyridine moiety can significantly influence a molecule's biological activity, physicochemical properties, and metabolic stability. nih.gov this compound, as a readily available substituted pyridine, represents a valuable starting material for the synthesis of more complex molecules in these industries. Its functional groups—the hydroxyl and two methyl groups—offer sites for further chemical modification, allowing for the systematic exploration of structure-activity relationships in drug discovery and agrochemical development. Pyridine-based compounds have found applications as insecticides, fungicides, and herbicides. researchgate.netagropages.com

Intermediate in the Preparation of Other Pyridine Derivatives (e.g., 2,6-dimethyl-4-chloropyridine)

A significant application of this compound is its role as a precursor in the synthesis of other functionalized pyridine derivatives. A notable example is its conversion to 2,6-dimethyl-4-chloropyridine. This transformation is typically achieved through a chlorination reaction, for instance, by treating this compound with a chlorinating agent like phosphorus oxychloride. The resulting 2,6-dimethyl-4-chloropyridine is a more versatile intermediate for subsequent cross-coupling reactions and nucleophilic substitutions, enabling the introduction of a wide range of functional groups at the 4-position of the pyridine ring.

Coordination Chemistry and Ligand Design

The presence of both a hydroxyl group and a nitrogen atom within the aromatic ring of this compound makes it an interesting ligand for coordination with metal ions. This area of research explores the formation of metal complexes and the design of more elaborate ligand architectures for various applications.

Chelation with Metal Ions (e.g., Cu(II), Fe(III), Cr(III))

Hydroxypyridinones, the class of compounds to which this compound belongs, are well-known for their ability to form stable complexes with a variety of metal ions. The deprotonated hydroxyl group and the pyridine nitrogen atom can act as a bidentate chelate, binding to a metal center.

Fe(III): The chelation of iron(III) by hydroxypyridinones is a particularly well-studied area, driven by the need for effective iron chelators to treat iron overload disorders. These ligands form stable complexes with Fe(III), and their binding affinities have been extensively investigated.

Cu(II): Copper(II) complexes of various pyridine derivatives have been synthesized and characterized. The coordination of copper(II) by hydroxypyridine ligands has also been reported, highlighting the potential of these compounds to form stable complexes with this biologically important metal ion.

Cr(III): The coordination chemistry of chromium(III) with pyridine-based ligands has been explored, with studies reporting the synthesis and characterization of Cr(III) complexes with ligands such as pyridine-2,6-dicarboxylic acid. While specific data for this compound may be limited, the general affinity of pyridyl and hydroxyl groups for chromium(III) suggests the potential for complex formation.

Below is a table summarizing the stability constants for the formation of metal complexes with related pyridine and pyrimidine derivatives, providing an indication of the potential chelating ability of this compound.

| Metal Ion | Ligand | Log K1 | Log K2 | Log K3 |

| Fe(III) | 4-Amino-2,6-dihydroxypyrimidine | 13.15 | 10.35 | 7.25 |

| Cr(III) | 4-Amino-2,6-dihydroxypyrimidine | 10.10 | 7.90 | - |

| Cu(II) | 4-Amino-2,6-dihydroxypyrimidine | 10.15 | 7.85 | - |

Data sourced from a study on 4-Amino-2,6-dihydroxypyrimidine.

Formation of Metallo-Supramolecular Polymers

Metallo-supramolecular polymers are fascinating materials constructed through the self-assembly of organic ligands and metal ions. The directionality and strength of metal-ligand coordination bonds allow for the formation of well-defined, ordered polymeric structures. Pyridine-containing ligands, particularly terpyridines, are widely used in the construction of these materials. nih.gov While the direct use of this compound in the formation of metallo-supramolecular polymers is not extensively reported, its structural features suggest its potential as a component in more complex ligands for this purpose. By functionalizing the hydroxyl group or the pyridine ring, it could be incorporated into larger molecules designed to self-assemble with metal ions into polymeric architectures. rsc.org

Catalytic Activity of Metal Complexes Derived from this compound Ligands (e.g., Water Oxidation Catalysis)

The pursuit of efficient and robust catalysts for water oxidation is a critical area of research in the development of artificial photosynthesis and renewable energy technologies. Metal complexes incorporating pyridine-based ligands have emerged as promising candidates for catalyzing this challenging four-electron, four-proton oxidation of water to molecular oxygen. The electronic and steric properties of the ligands play a pivotal role in tuning the catalytic activity of the metal center. This compound, with its distinct electronic features, presents an intriguing ligand scaffold for the design of novel water oxidation catalysts (WOCs).

The hydroxyl group at the 4-position of the pyridine ring in this compound is a key feature that can significantly influence the catalytic properties of its metal complexes. This electron-donating group can increase the electron density at the metal center, which can, in turn, lower the oxidation potential of the metal, making it easier to achieve the high oxidation states required for water oxidation catalysis. Research on related systems, such as ruthenium complexes with 4-hydroxypyridine-2,6-dicarboxylate ligands, has demonstrated that electron-donating substituents on the pyridine ring can enhance the catalytic current for water oxidation researchgate.net.

The mechanism of water oxidation by metal complexes with pyridine-based ligands often involves the formation of high-valent metal-oxo species. These species are believed to be the active intermediates that facilitate the O-O bond formation, which is the most energetically demanding step in water oxidation. The this compound ligand can support the stabilization of such high-valent species through its electronic properties. Furthermore, the pyridinolate form of the ligand (deprotonated hydroxyl group) can act as a proton-accepting site, which is a crucial aspect of proton-coupled electron transfer (PCET) processes that are often involved in water oxidation catalysis.

While extensive research has been conducted on various pyridine-based ligands in water oxidation catalysis, the specific use of this compound as a ligand in this context is an area that warrants further exploration. The combination of the electron-donating hydroxyl group and the steric bulk of the two methyl groups could lead to unique catalytic properties, potentially enhancing the stability and efficiency of the resulting metal complexes. The general requirements for an active water oxidation catalyst include the ability to bind water, undergo deprotonation, store oxidizing equivalents, and facilitate O-O bond formation and O2 release acs.orgfu-berlin.de.

Table 1: Key Parameters in Water Oxidation Catalysis by Metal Complexes

| Parameter | Description | Relevance to this compound Ligands |

| Redox Potential | The potential at which the metal center undergoes oxidation. | The electron-donating hydroxyl group is expected to lower the redox potential of the metal center, facilitating the formation of high-valent species required for catalysis. |

| Ligand Stability | The resistance of the ligand to oxidative degradation under catalytic conditions. | The pyridine ring is generally robust, but the overall stability of the complex under highly oxidizing conditions needs to be evaluated. |

| Proton Management | The ability of the ligand or surrounding medium to accept protons released during water oxidation. | The hydroxyl group, in its deprotonated form, can act as a proton acceptor, potentially facilitating PCET pathways. |

| O-O Bond Formation | The mechanism by which two oxygen atoms are coupled to form molecular oxygen. | The electronic properties of the ligand can influence the reactivity of the metal-oxo intermediate, which is crucial for this step. |

Iron and ruthenium complexes are among the most studied non-precious and precious metal catalysts for water oxidation, respectively. The coordination of this compound to these metals could lead to catalysts with interesting and potentially enhanced activities. Future research in this area would likely focus on the synthesis and characterization of such complexes, followed by detailed electrochemical and photochemical studies to evaluate their catalytic performance for water oxidation. Mechanistic investigations, including spectroscopic and computational studies, would be crucial to unravel the role of the this compound ligand in the catalytic cycle acs.orghku.hk.

Materials Science Applications

Liquid Crystal Applications of Derivatives

The unique properties of liquid crystals, which exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal, have led to their widespread use in displays and other electro-optical devices. The design and synthesis of new liquid crystalline materials with tailored properties is an active area of research. Pyridine-containing molecules are of particular interest in this field due to the dipole moment of the pyridine ring, which can influence the intermolecular interactions and lead to the formation of various mesophases.

Derivatives of this compound can be envisioned as building blocks for novel liquid crystalline materials. By attaching long alkyl or alkoxy chains to the pyridine core, it is possible to induce mesomorphic behavior. The rigid pyridine ring can act as the central mesogenic unit, while the flexible chains provide the necessary anisotropy for the formation of liquid crystalline phases. The hydroxyl group at the 4-position and the methyl groups at the 2- and 6-positions can be chemically modified to introduce different functionalities and to fine-tune the liquid crystalline properties.

For instance, the hydroxyl group can be esterified or etherified with long-chain aliphatic or aromatic acids or alcohols to create calamitic (rod-like) or discotic (disk-like) liquid crystals. The presence of the two methyl groups can influence the packing of the molecules in the mesophase, potentially leading to the formation of tilted smectic phases or chiral nematic phases if a chiral center is introduced. The synthesis of ionic liquid crystals based on 4-hydroxypyridine (B47283) has been reported, where the nitrogen atom is quaternized to form a pyridinium salt researchgate.net. This approach could also be applied to this compound to create novel ionic liquid crystals with unique thermal and electrochemical properties.

Polymer Electrolyte Liquid Crystals

Polymer electrolytes are a key component in the development of solid-state batteries and other electrochemical devices. They offer potential advantages over liquid electrolytes in terms of safety and design flexibility. The incorporation of liquid crystalline moieties into polymer electrolytes can enhance their ionic conductivity by creating ordered pathways for ion transport.

Derivatives of this compound could be utilized in the design of polymer electrolyte liquid crystals. One approach is to polymerize monomers containing the this compound unit. The resulting polymer could exhibit liquid crystalline properties, and when doped with a salt, it could function as a solid polymer electrolyte. The ordered structure of the liquid crystalline phase could facilitate ion transport, leading to higher ionic conductivities compared to amorphous polymer electrolytes.

Another strategy involves the use of liquid crystal derivatives of this compound as additives in a polymer matrix researchgate.net. In this case, the liquid crystal molecules can self-assemble within the polymer, creating ion-conducting channels. The choice of the polymer and the liquid crystal, as well as their compatibility, are crucial factors in determining the performance of the resulting polymer electrolyte. The development of ionic liquid crystal elastomers for use as electrolyte components in lithium-ion batteries is an emerging area of research mdpi.com. These materials combine the mechanical robustness of elastomers with the structural ordering of liquid crystals, providing a promising platform for the creation of safe and high-performance solid-state batteries.

Computational Chemistry Studies on this compound

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods can provide valuable insights into the properties of this compound at the atomic level.

DFT calculations can be used to determine the optimized geometry of the molecule, including bond lengths and angles. The electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), can also be calculated. These parameters are crucial for understanding the reactivity of the molecule. For instance, the HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and more reactive. The MEP map can identify the electron-rich and electron-poor regions of the molecule, which are susceptible to electrophilic and nucleophilic attack, respectively.

Vibrational analysis using DFT can predict the infrared and Raman spectra of this compound, which can be compared with experimental data to confirm the structure of the molecule. Furthermore, quantum chemical calculations can be used to study the tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms of the molecule. The relative energies of the two tautomers can be calculated to determine which form is more stable in the gas phase and in different solvents. A study on 2,6-dimethyl-4-nitropyridine N-oxide using DFT has demonstrated the utility of these calculations in understanding the molecular structure and vibrational spectra of related compounds researchgate.net. Similarly, DFT has been employed to study the antioxidant activity of hydroxypyridinone derivatives, providing insights into their reaction mechanisms researchgate.net.

Table 2: Representative Data from Quantum Chemical Calculations on Pyridine Derivatives

| Calculated Property | Description | Typical Values for Pyridine Derivatives |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. | 4.0 to 6.0 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 2.0 to 4.0 Debye |

Molecular Modeling and Simulation of Interactions

Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics (MD), are valuable for studying the interactions of this compound with other molecules and in different environments.

Molecular docking can be used to predict the binding mode and affinity of this compound to a target protein or receptor. This is particularly relevant in the context of drug design and discovery. The molecule can be docked into the active site of a protein, and the interactions, such as hydrogen bonds and hydrophobic interactions, can be analyzed to understand the basis of its biological activity.

Molecular dynamics simulations can provide a dynamic picture of the behavior of this compound in a particular environment, such as in solution or in a crystal lattice. MD simulations can be used to study the conformational flexibility of the molecule, its solvation properties, and its interactions with other molecules over time. For example, an MD simulation could be used to investigate the hydrogen bonding network of this compound in water or to study its aggregation behavior. In the solid state, the pyridone form of this compound is known to form hydrogen-bonded chains nih.gov. MD simulations could provide further insight into the dynamics and stability of these structures.

These computational approaches can complement experimental studies by providing detailed information at the molecular level that is often difficult to obtain through experiments alone. They can be used to guide the design of new materials and molecules with desired properties based on this compound.

Emerging Research Areas and Future Perspectives

The compound this compound, a member of the hydroxypyridone family, is gaining significant attention as a versatile scaffold in medicinal chemistry and organic synthesis. smolecule.com Its unique structural and chemical properties, including its metal-chelating capabilities, make it a valuable building block for developing novel therapeutic agents and complex molecular structures. smolecule.comnih.gov Current research is expanding its applications into several promising areas, suggesting a dynamic future for this compound and its derivatives.

One of the most significant emerging research areas for this compound is in the design and development of metalloenzyme inhibitors. nih.gov The hydroxypyridone motif is an excellent metal chelator, a property that is being leveraged to target the metal ions essential for the catalytic activity of various enzymes. nih.gov This has led to investigations into its potential for creating inhibitors for a range of metalloenzymes, including histone deacetylases, tyrosinase, and metallo-β-lactamases, which are implicated in cancer, neurodegenerative diseases, and antibiotic resistance, respectively. nih.gov

In the realm of neurodegenerative diseases, derivatives of this compound are being explored for their potential neuroprotective effects. smolecule.com Research indicates that the core structure may possess antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress in biological systems, a key factor in neuronal cell damage. smolecule.com A notable application is in the synthesis of selective inhibitors for the human beta-secretase 1 (BACE1) enzyme, a primary target in the development of treatments for Alzheimer's disease. hsppharma.com

The pyridine scaffold, a core component of this compound, is widely recognized for its importance in the development of therapeutic agents. nih.govdovepress.com This has spurred research into new synthetic methodologies to create diverse libraries of pyridine-containing compounds for screening against various diseases. Advances in synthesis, including more efficient and environmentally friendly biocatalytic methods, are making this compound more accessible for these research and development applications. smolecule.com

Furthermore, the versatility of this compound as a synthetic intermediate extends to materials science and coordination chemistry. smolecule.com Researchers are utilizing it to construct complex molecular architectures, such as tethered bipyridine ligands, which are valuable in creating sophisticated coordination compounds with specific binding properties. smolecule.com

The future perspectives for this compound are closely tied to the continued exploration of its derivatives and their biological activities. The development of novel compounds based on this scaffold is expected to yield new candidates for drugs targeting a wide array of diseases. The ease of functionalization of the hydroxypyridone ring allows for systematic structural modifications to optimize pharmacological properties. nih.gov As our understanding of the role of metalloenzymes in disease progresses, the utility of this compound as a foundational structure for targeted inhibitors is likely to expand significantly.

Table 1: Investigated Therapeutic Targets for Hydroxypyridone Derivatives

| Therapeutic Target | Disease Area | Rationale for Investigation |

|---|---|---|

| Metalloenzymes (e.g., Histone Deacetylases) | Cancer | Inhibition of enzymes crucial for tumor growth. nih.gov |

| Tyrosinase | Neurodegenerative Diseases | Modulation of neuromelanin production. nih.gov |

| Metallo-β-lactamases | Infectious Diseases | Combating antibiotic resistance. nih.gov |

Table 2: Research Focus Areas for this compound

| Research Area | Key Focus | Potential Outcomes |

|---|---|---|

| Medicinal Chemistry | Design of enzyme inhibitors and neuroprotective agents. smolecule.comnih.gov | Novel drug candidates for various diseases. |

| Organic Synthesis | Development of efficient synthesis routes and complex molecules. smolecule.com | Increased accessibility for research and new materials. |

Q & A

Q. What are the established synthesis methods for 2,6-dimethyl-4-hydroxypyridine, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via the Hantzsch reaction, a classical method for dihydropyridine derivatives. Key steps include condensation of aldehydes, β-keto esters, and ammonium acetate under reflux in polar solvents like ethanol or water . Optimization involves:

- Temperature control : Prolonged reflux (~8–12 hours) improves cyclization.

- Solvent choice : Water-based systems reduce byproducts compared to organic solvents .

- Catalysts : Acidic or basic catalysts (e.g., NaOH) enhance reaction efficiency.

Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Solvent | Ethanol/Water | 65–75% | |

| Reaction Time | 10–12 hours | 70–80% | |

| Catalyst (NaOH) | 0.1 M | +10% yield |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : <sup>1</sup>H NMR shows peaks at δ 2.3 ppm (CH3 groups) and δ 5.8 ppm (pyridinone proton). <sup>13</sup>C NMR confirms carbonyl (C=O) at ~165 ppm .

- IR : Strong absorption at 3200–3400 cm<sup>−1</sup> (O–H stretch) and 1650 cm<sup>−1</sup> (C=O) .

- Mass Spectrometry : Molecular ion peak at m/z 123.15 (C7H9NO) .

- X-ray Crystallography : Resolves tautomeric forms (enol vs. keto) and hydrogen-bonding networks .

Table 2: Key Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| <sup>1</sup>H NMR | δ 2.3 (s, 6H, CH3), δ 5.8 (s, 1H, C4–H) | |

| IR | 3300 cm<sup>−1</sup> (O–H), 1650 cm<sup>−1</sup> (C=O) |

Q. How can researchers assess the purity of this compound?

Answer:

- Melting Point : Pure samples melt sharply at 230–232°C . Deviations indicate impurities.

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~6.2 minutes .

- TLC : Rf value of 0.4 in ethyl acetate/hexane (3:7) .

Advanced Research Questions

Q. What mechanistic insights explain tautomerism in this compound?

Answer: The compound exists in equilibrium between 4-hydroxypyridine (enol) and 4-pyridinone (keto) forms. Solvent polarity stabilizes the keto form via hydrogen bonding. Computational studies (DFT) show the keto tautomer is energetically favored by ~3 kcal/mol in polar solvents . Experimental validation involves:

Q. How can structural data contradictions (e.g., crystallography vs. computational models) be resolved?

Answer:

- SHELX Refinement : Use SHELXL for high-resolution crystallographic data to resolve hydrogen-bonding ambiguities .

- DFT Optimization : Compare computed bond lengths/angles (e.g., Gaussian09) with experimental X-ray data. Discrepancies >0.05 Å suggest modeling errors .

- Twinned Data : For poorly diffracting crystals, SHELXD or SHELXE can phase macromolecular analogs .

Q. What solvent systems optimize reactivity in derivatives of this compound?

Answer:

- Nucleophilic Substitution : Use DMF or DMSO for sulfonation (e.g., forming 2,6-dimethylpyridine-4-sulfonic acid) .

- Cross-Coupling Reactions : Pd-catalyzed reactions in THF/toluene (1:1) at 80°C achieve >80% yield .

- Solubility Limits : The compound is sparingly soluble in water (0.1 g/L) but dissolves in methanol (12 g/L) .

Table 3: Solvent Effects on Reactivity

| Reaction Type | Solvent System | Yield Improvement | Reference |

|---|---|---|---|

| Sulfonation | DMF, 100°C | 85% | |

| Suzuki Coupling | THF/Toluene | 82% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |